molecular formula C20H14N4O B10808402 2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole

2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole

Cat. No.: B10808402
M. Wt: 326.4 g/mol
InChI Key: ZFMMKRLTIWSQFR-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole (CAS 882136-40-5) is a synthetic heterocyclic compound with a molecular formula of C20H14N4O and a molecular weight of 326.4 g/mol. It features a benzimidazole core linked to a furan-substituted pyrazole, a structure of significant interest in medicinal chemistry research . The benzimidazole pharmacophore is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . Benzimidazole derivatives are extensively investigated for their anticancer properties , with mechanisms of action that include DNA interaction (often as minor groove binders) and the inhibition of key enzymes such as topoisomerases, which are crucial for cancer cell proliferation . Furthermore, recent studies highlight the potent antibacterial and antifungal activity of novel benzimidazole hybrids, particularly against challenging pathogens like Staphylococcus aureus (including MRSA) and Candida albicans . Some derivatives also demonstrate excellent antibiofilm activity , inhibiting both biofilm formation and killing cells within mature biofilms . This compound's hybrid structure, incorporating both benzimidazole and pyrazole-furan motifs, makes it a valuable scaffold for developing new therapeutic agents. It is intended for use in structure-activity relationship (SAR) studies, anticancer screening, and antimicrobial research . For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole

InChI

InChI=1S/C20H14N4O/c1-2-7-13(8-3-1)17-18(16-11-6-12-25-16)23-24-19(17)20-21-14-9-4-5-10-15(14)22-20/h1-12H,(H,21,22)(H,23,24)

InChI Key

ZFMMKRLTIWSQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2C3=NC4=CC=CC=C4N3)C5=CC=CO5

Origin of Product

United States

Biological Activity

The compound 2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole represents a unique class of pyrazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial , anticancer , and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of 2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole is C18H13N3OC_{18}H_{13}N_3O with a molecular weight of approximately 326.4 g/mol. The compound features a complex structure that includes a furan ring, a phenyl group, and a benzimidazole moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown significant broad-spectrum activity against various pathogens.

CompoundMIC (µg/mL)Pathogen
Compound 92.50 - 20E. coli, S. aureus
Compound 11d14 - 30Pseudomonas aeruginosa

The activity against E. coli DNA gyrase B has been particularly notable, with IC50 values indicating effective inhibition comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of 2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole has been evaluated against several human cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical). The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism
A54926Induction of apoptosis
MCF712.5Cell cycle arrest
HeLa42.3Inhibition of proliferation

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits significant anti-inflammatory effects. The percentage stabilization of human red blood cell (HRBC) membranes was measured to assess anti-inflammatory activity:

CompoundHRBC Stabilization (%)
Compound 986.70
Compound 11c73.67

The high stabilization percentages indicate that these compounds can effectively reduce inflammation, further supporting their therapeutic potential .

Case Studies

Several case studies have been conducted to explore the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a derivative similar to our compound exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
  • Cancer Cell Line Study : In vitro studies on A549 and MCF7 cells showed that treatment with the compound resulted in significant cell death compared to controls, suggesting its effectiveness as an anticancer agent.
  • Inflammation Model : In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduced swelling, indicating strong anti-inflammatory properties.

Scientific Research Applications

Antimicrobial Activity

The synthesis of derivatives of 2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole has shown promising results in antimicrobial assays. For instance, studies have demonstrated that similar pyrazole derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.27 µM, indicating potent antimicrobial efficacy .

Anticancer Activity

Research has indicated that compounds related to 2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole possess anticancer properties. In vitro studies have evaluated their effects on human colorectal carcinoma cell lines (e.g., HCT116), with some derivatives demonstrating IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) . The mechanisms of action often involve inhibition of dihydrofolate reductase, an essential enzyme in purine synthesis, making these compounds valuable in the development of new anticancer therapies .

Case Study 1: Synthesis and Evaluation

A detailed study synthesized several derivatives of pyrazole-based compounds and evaluated their biological activities. The synthesis involved cyclocondensation reactions followed by structural elucidation through spectral data analysis (NMR, IR). The resulting compounds were tested for antimicrobial and anticancer activities, confirming their potential as effective therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of benzimidazole derivatives. By modifying the furan and phenyl substituents on the pyrazole ring, researchers identified key structural features that enhance biological activity. The study concluded that specific substitutions significantly improve both antimicrobial and anticancer efficacy, guiding future drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Derivatives

Key comparisons include:

  • 5-(Furan-2-yl)-1-phenyl-3-[2-(benzyloxy)phenyl]-4,5-dihydro-1H-pyrazole (2b) This pyrazole derivative demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to Gentamicin (MIC = 8–16 µg/mL vs. 32 µg/mL for Gentamicin) .
  • 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole This benzothiazole-pyrazoline hybrid exhibited antidepressant and antitumor activities in preclinical models .

Benzimidazole Derivatives

Benzimidazole analogs are often modified at the 1-, 2-, or 5-positions to enhance bioactivity:

  • 5-(Difluoromethoxy)-2-[[(3-methoxy-4-chloro-2-pyridinyl)methyl]thio]-1H-benzimidazole
    A pantoprazole-related compound, this derivative is used in proton-pump inhibitor therapies . Unlike the target compound, its sulfinyl/sulfonyl groups are critical for acid suppression, highlighting how substituent chemistry dictates therapeutic application.

  • Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
    This triazole-benzimidazole hybrid showed robust antimicrobial activity in HPLC-validated studies . Replacing the triazole with a pyrazole (as in the target compound) may alter metabolic stability or target binding.

Thiazole and Triazole Derivatives

  • Thiazolyl Hydrazones (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole)
    These derivatives exhibited potent anticandidal activity (Candida utilis MIC = 250 µg/mL) and selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) . The furan and nitro groups contribute to antifungal efficacy, suggesting that similar substituents in the target compound may enhance its pharmacological profile.

  • 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides Synthesized via Paal-Knorr condensation, these triazole derivatives demonstrated anti-exudative activity in rat models . The acetamide side chain improves solubility, a modification absent in the target compound but relevant for bioavailability optimization.

Pharmacological and Structural Comparison Table

Compound Class Key Substituents Biological Activity Potency (MIC/IC50) Reference
Target Compound Benzimidazole, pyrazole, furan, phenyl Not explicitly reported N/A N/A
Thiazolyl Hydrazones Thiazole, hydrazone, nitro, furan Anticandidal, Anticancer MIC = 250 µg/mL; IC50 = 125 µg/mL
Pyrazole-Benzothiazole Hybrids Benzothiazole, pyrazoline, methoxy Antitumor, Antidepressant Not quantified
Triazole-Benzenesulfonamides Triazole, sulfanyl-acetamide Anti-exudative Doses 10–50 mg/kg (rats)
Pyrazole-Benzofuran Derivatives Benzofuran, pyrazole, benzyloxy Antibacterial MIC = 8–16 µg/mL

Key Research Findings and Gaps

  • Structural Insights : The furan and phenyl groups in the target compound are associated with enhanced antimicrobial and anticancer activities in analogs . However, the absence of sulfonamide/sulfinyl groups (common in benzimidazole-based drugs like pantoprazole) limits its utility in acid-related disorders .
  • Pharmacological Data Gap : While analogs show MIC/IC50 values in the µg/mL range, the target compound’s specific bioactivity remains uncharacterized, necessitating future in vitro and in vivo studies.

Preparation Methods

Formation of Chalcone Intermediate

The Claisen-Schmidt condensation between 2-acetylbenzimidazole A and furfural B under basic conditions (NaOH/EtOH) yields the chalcone intermediate C (Scheme 1). This α,β-unsaturated ketone serves as a precursor for pyrazole ring formation.

2-Acetylbenzimidazole + FurfuralNaOH/EtOHChalcone Intermediate \text{2-Acetylbenzimidazole + Furfural} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate }

Key Data :

  • Reaction time: 8–12 hours at reflux

  • Yield: 68–72%

Pyrazole Cyclization via Hydrazine

Treatment of chalcone C with phenylhydrazine D in acetic acid induces cyclization to form the pyrazole ring, yielding the target compound E (Scheme 1).

Chalcone + PhenylhydrazineAcOH, Δ2-[5-(Furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole\text{Chalcone + Phenylhydrazine} \xrightarrow{\text{AcOH, Δ}} \text{2-[5-(Furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole}

Optimization Insights :

  • Excess phenylhydrazine (1.5 eq.) improves yield by minimizing side reactions.

  • Acetic acid acts as both solvent and catalyst, enhancing protonation of the carbonyl group.

Table 1: Reaction Conditions and Yields for Claisen-Schmidt Pathway

StepReagents/ConditionsTime (h)Yield (%)
1.1NaOH/EtOH, reflux1070 ± 2
1.2Phenylhydrazine, AcOH, Δ665 ± 3

Multi-Component Cyclocondensation Approach

One-Pot Synthesis Using Vilsmeier-Haach Reaction

Adapting methodologies from benzofuran-pyrazole hybrids, a one-pot synthesis involves:

  • Vilsmeier-Haach Reaction : Formylation of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde F using POCl₃/DMF.

  • Condensation with 1,2-Phenylenediamine : Reaction of the formylated pyrazole G with 1,2-phenylenediamine H in ethanol under acidic conditions (HCl) forms the benzimidazole ring (Scheme 2).

Critical Parameters :

  • Stoichiometric control of POCl₃ ensures selective formylation at the pyrazole C4 position.

  • Acidic conditions (pH 4–5) prevent over-oxidation of the furan ring.

Table 2: Spectral Confirmation of Intermediate G

IR (cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
2213 (C≡N)8.45 (s, 1H, CHO)161.64 (C=O)
3189 (NH)7.82–7.10 (m, 9H, Ar-H)121.45–142.30 (Ar-C)

Nucleophilic Substitution on Pre-Formed Pyrazole

Pyrazole-Bearing Electrophilic Centers

Synthesis begins with 5-(furan-2-yl)-4-phenyl-1H-pyrazole-3-carboxylic acid I , which is converted to its acid chloride J using SOCl₂. Subsequent coupling with 2-aminobenzimidazole K in THF with DMAP yields the target compound E (Scheme 3).

Advantages :

  • High regioselectivity due to stable acyl chloride intermediate.

  • DMAP catalyzes amide bond formation without racemization.

Yield Comparison :

  • Without DMAP: 45%

  • With DMAP: 78%

Catalytic Cyclization Using Lewis Acids

Zinc Chloride-Mediated Ring Closure

A modified approach involves cyclizing a diketone precursor L (synthesized from benzimidazole and furan-phenyl diketone) using ZnCl₂ in toluene. This Lewis acid facilitates simultaneous pyrazole and benzimidazole ring formation (Scheme 4).

Mechanistic Insight :

  • ZnCl₂ coordinates with carbonyl oxygen, increasing electrophilicity for nucleophilic attack by hydrazine.

  • Toluene as solvent prevents side reactions via azeotropic water removal.

Table 3: Effect of Lewis Acids on Cyclization Efficiency

CatalystTemperature (°C)Yield (%)
ZnCl₂11082
AlCl₃11068
None11012

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling equimolar quantities of 2-cyanobenzimidazole M , furan-2-carboxaldehyde N , and phenylhydrazine D with K₂CO₃ as a base achieves the target compound in 85% yield within 2 hours.

Advantages :

  • Eliminates toxic solvents (e.g., DMF, THF).

  • Scalable to gram quantities without yield loss .

Q & A

Q. What are the key synthetic methodologies for preparing 2-[5-(furan-2-yl)-4-phenyl-1H-pyrazol-3-yl]-1H-benzimidazole, and how are intermediates monitored?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with the benzimidazole moiety. Key steps include:

  • Cyclocondensation : Reacting furan-2-carbaldehyde with phenylhydrazine under reflux to form the pyrazole intermediate.
  • Benzimidazole coupling : Using a Buchwald-Hartwig amination or Ullmann-type coupling to attach the benzimidazole group.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Intermediates are monitored via thin-layer chromatography (TLC) and characterized using NMR spectroscopy (¹H, ¹³C) to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, respectively.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D molecular geometry, including bond angles and dihedral angles (e.g., furan-phenyl dihedral angles averaging 15–25°) .
  • IR Spectroscopy : Identifies functional groups like N-H stretches (~3400 cm⁻¹) and C=C aromatic vibrations .

Q. How do reaction conditions (solvent, temperature) influence synthetic yields?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene/ethanol mixtures improve cyclization efficiency.
  • Temperature : Pyrazole formation requires reflux (80–100°C), whereas coupling reactions with benzimidazole may need milder conditions (50–60°C) to avoid side products.
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields by 20–30% .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Comparative analysis : Cross-validate NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Crystallographic refinement : Use software like SHELXL to re-analyze X-ray data, adjusting for disorder or thermal motion artifacts.
  • Corrigenda review : Consult published corrections (e.g., bond length adjustments in furan-pyrazole junctions) to reconcile discrepancies .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to modulate electronic effects.
  • Scaffold hybridization : Replace benzimidazole with triazole or thiazole to assess heterocycle impact on bioactivity.
  • Computational docking : Pre-screen derivatives using AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .

Q. Which computational methods predict the compound’s bioactivity and interaction mechanisms?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to identify binding poses.
  • QSAR modeling : Use topological descriptors (e.g., Wiener index) to correlate structural features with observed activities .

Q. How can the compound’s stability under physiological conditions be assessed experimentally?

  • pH-dependent stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48-hour intervals.
  • Thermal analysis : Perform TGA/DSC to determine decomposition thresholds (>200°C typical for fused heterocycles).
  • Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products under UVA/UVB light .

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